molecular formula C15H23N3O2 B14404607 N-{[4-(Dimethylamino)phenyl]carbamoyl}-4-methylpentanamide CAS No. 85208-58-8

N-{[4-(Dimethylamino)phenyl]carbamoyl}-4-methylpentanamide

Cat. No.: B14404607
CAS No.: 85208-58-8
M. Wt: 277.36 g/mol
InChI Key: HXGZWMLCSVOXBN-UHFFFAOYSA-N
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Description

N-{[4-(Dimethylamino)phenyl]carbamoyl}-4-methylpentanamide is an organic compound belonging to the class of amides It features a dimethylamino group attached to a phenyl ring, which is further connected to a carbamoyl group and a 4-methylpentanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(Dimethylamino)phenyl]carbamoyl}-4-methylpentanamide typically involves the reaction of 4-(dimethylamino)aniline with 4-methylpentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-{[4-(Dimethylamino)phenyl]carbamoyl}-4-methylpentanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{[4-(Dimethylamino)phenyl]carbamoyl}-4-methylpentanamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{[4-(Dimethylamino)phenyl]carbamoyl}-4-methylpentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the carbamoyl group can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(Dimethylamino)phenyl]carbamoyl}-4-methylpentanamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the dimethylamino and carbamoyl groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications .

Properties

CAS No.

85208-58-8

Molecular Formula

C15H23N3O2

Molecular Weight

277.36 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]carbamoyl]-4-methylpentanamide

InChI

InChI=1S/C15H23N3O2/c1-11(2)5-10-14(19)17-15(20)16-12-6-8-13(9-7-12)18(3)4/h6-9,11H,5,10H2,1-4H3,(H2,16,17,19,20)

InChI Key

HXGZWMLCSVOXBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(=O)NC(=O)NC1=CC=C(C=C1)N(C)C

Origin of Product

United States

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